9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine
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Overview
Description
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C10H2D3F6N5O3 and is known for its stability and unique isotopic labeling with deuterium .
Preparation Methods
The synthesis of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves multiple steps, starting with the preparation of the guanine core. The trifluoroacetyl and trifluoroacetamide groups are introduced through specific chemical reactions under controlled conditions. Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in metabolic research to study pathways in vivo due to its stable isotope labeling.
Medicine: It plays a role in clinical diagnostics, including imaging and newborn screening.
Mechanism of Action
The mechanism of action of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoroacetamide groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The deuterium labeling enhances its utility in tracing metabolic pathways and studying reaction kinetics .
Comparison with Similar Compounds
Compared to other similar compounds, 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine stands out due to its unique isotopic labeling and stability. Similar compounds include:
N,N-Diethyl-2,2,2-Trifluoroacetamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetamide derivatives: These compounds share similar functional groups but differ in their specific applications and reactivity.
Properties
CAS No. |
1346603-59-5 |
---|---|
Molecular Formula |
C10H5F6N5O3 |
Molecular Weight |
360.191 |
IUPAC Name |
2,2,2-trifluoro-N-[6-(trideuteriomethoxy)-9-(2,2,2-trifluoroacetyl)purin-2-yl]acetamide |
InChI |
InChI=1S/C10H5F6N5O3/c1-24-5-3-4(21(2-17-3)7(23)10(14,15)16)18-8(19-5)20-6(22)9(11,12)13/h2H,1H3,(H,18,19,20,22)/i1D3 |
InChI Key |
ABDWVOLYEZFKFJ-FIBGUPNXSA-N |
SMILES |
COC1=NC(=NC2=C1N=CN2C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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